molecular formula C11H16ClN3O3S B13873502 5-Chloro-6-(piperidin-4-ylmethoxy)pyridine-3-sulfonamide

5-Chloro-6-(piperidin-4-ylmethoxy)pyridine-3-sulfonamide

Cat. No.: B13873502
M. Wt: 305.78 g/mol
InChI Key: WLRNRZRFBRENTJ-UHFFFAOYSA-N
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Description

5-Chloro-6-(piperidin-4-ylmethoxy)pyridine-3-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro-substituted pyridine ring, a piperidinylmethoxy group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(piperidin-4-ylmethoxy)pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving suitable precursors.

    Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperidinylmethoxy Group: This step involves the nucleophilic substitution of a suitable leaving group with piperidin-4-ylmethanol, often facilitated by a base such as sodium hydride.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(piperidin-4-ylmethoxy)pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Chloro-6-(piperidin-4-ylmethoxy)pyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-6-(piperidin-4-ylmethoxy)pyridine-3-sulfonamide involves its interaction with molecular targets such as LSD1. By inhibiting LSD1, the compound can increase the methylation levels of histone H3 lysine 4 (H3K4), leading to changes in gene expression. This inhibition is competitive, with the compound binding to the active site of LSD1 and preventing its interaction with the substrate .

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-4-ylmethoxy)pyridine: Another compound with a similar structure but lacking the chloro and sulfonamide groups.

    4-(2-Phenyl-5-(piperidin-4-ylmethoxy)pyridin-3-yl)benzonitrile: A compound with additional phenyl and benzonitrile groups.

Uniqueness

5-Chloro-6-(piperidin-4-ylmethoxy)pyridine-3-sulfonamide is unique due to its combination of a chloro-substituted pyridine ring, a piperidinylmethoxy group, and a sulfonamide moiety

Properties

Molecular Formula

C11H16ClN3O3S

Molecular Weight

305.78 g/mol

IUPAC Name

5-chloro-6-(piperidin-4-ylmethoxy)pyridine-3-sulfonamide

InChI

InChI=1S/C11H16ClN3O3S/c12-10-5-9(19(13,16)17)6-15-11(10)18-7-8-1-3-14-4-2-8/h5-6,8,14H,1-4,7H2,(H2,13,16,17)

InChI Key

WLRNRZRFBRENTJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1COC2=C(C=C(C=N2)S(=O)(=O)N)Cl

Origin of Product

United States

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